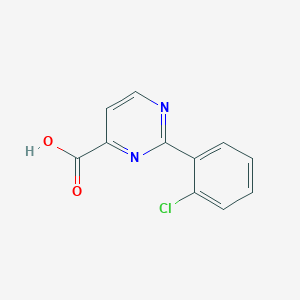

2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid

Vue d'ensemble

Description

2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid is an organic compound that has garnered attention in pharmacological research due to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C11H8ClN2O2

- Molecular Weight : 234.64 g/mol

Its structure features a pyrimidine ring with a carboxylic acid group and a chlorophenyl substituent, which contributes to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. Key findings include:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. It exhibits competitive inhibition with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Activity : Studies have demonstrated that this compound induces apoptosis in cancer cell lines, exhibiting antiproliferative effects against MCF-7 (breast cancer) and MDA-MB-231 cells. The IC50 values for these activities range from 0.87 to 12.91 μM, indicating potent anticancer properties .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Mechanism | IC50 Values | References |

|---|---|---|---|

| Anti-inflammatory | COX inhibition | 0.04 μM | |

| Anticancer | Induction of apoptosis | 0.87 - 12.91 μM | |

| Antimicrobial | Bacterial inhibition | Not specified |

Case Studies and Research Findings

- Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of pyrimidine compounds, including this compound, significantly reduced inflammation compared to control groups . The selectivity index for COX-1/COX-2 was notably higher than that of traditional NSAIDs like diclofenac.

- Anticancer Efficacy : A comparative study against standard chemotherapeutics revealed that the compound not only inhibited cell proliferation but also enhanced caspase-9 levels, indicating its role in apoptosis . This suggests a multi-faceted mechanism where the compound may act as both a competitive ATP inhibitor and an allosteric modulator of critical cancer pathways.

- Antimicrobial Activity : Preliminary assessments indicated potential antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, although specific IC50 values were not detailed in the studies reviewed.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

- Inhibition Potency : The compound exhibits significant in vitro activity against COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

Research indicates that pyrimidine derivatives possess antimicrobial activity against various pathogens. The structural characteristics of this compound contribute to its effectiveness against bacterial and viral infections .

Anticancer Potential

There is growing interest in the application of this compound in cancer therapy. The ability of pyrimidine derivatives to modulate various signaling pathways involved in cell proliferation and apoptosis suggests potential use as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the pyrimidine ring or side chains can significantly influence their pharmacological profiles:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increase potency against COX enzymes |

| Alkyl substitutions | Enhance lipophilicity and cellular uptake |

| Aromatic substitutions | Improve selectivity for specific targets |

Case Study 1: Anti-inflammatory Evaluation

A study evaluated several pyrimidine derivatives, including this compound, for their anti-inflammatory effects in animal models. The results demonstrated that compounds with chlorophenyl substitutions exhibited superior COX-2 inhibition compared to other analogs .

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against a range of bacterial strains. Results showed significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent .

Analyse Des Réactions Chimiques

Amidation Reactions

The carboxylic acid group undergoes amidation with amines to form pyrimidine-4-carboxamides, a reaction pivotal for modifying biological activity.

Mechanism : Activation of the carboxylic acid (e.g., via acyl chloride formation using SOCl₂ or coupling agents like EDC/HOBt) precedes nucleophilic attack by the amine.

Example :

-

Reaction with N-methylphenethylamine in the presence of N,N-diisopropylethylamine (DiPEA) yields N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholino-pyrimidine-4-carboxamide (98% yield, 160°C, microwave irradiation) .

Applications : Carboxamides derived from this compound show inhibitory activity against enzymes like NAPE-PLD and COX-2, highlighting their therapeutic potential .

Esterification and Acyl Chloride Formation

The carboxylic acid is converted to esters or acyl chlorides, intermediates for further derivatization.

Reaction Conditions :

-

Acyl Chlorides : Treatment with SOCl₂ under reflux (3 h, 86% yield) .

-

Esters : Reaction with alcohols (e.g., methanol, ethanol) using acid catalysts.

Example :

-

Esterification with ethanol in the presence of H₂SO₄ produces ethyl 2-(2-chlorophenyl)pyrimidine-4-carboxylate .

| Derivative | Reagent | Conditions | Yield |

|---|---|---|---|

| Acyl Chloride | SOCl₂ | Reflux, 3 h | 86% |

| Ethyl Ester | Ethanol, H₂SO₄ | Reflux, 12 h | 75% |

Nucleophilic Aromatic Substitution

The chlorophenyl group participates in nucleophilic substitution reactions, enabling diversification of the aromatic ring.

Mechanism : The electron-withdrawing pyrimidine ring activates the chlorophenyl group for displacement by nucleophiles (e.g., amines, alkoxides).

Example :

-

Reaction with morpholine at 80–120°C for 2–24 h replaces the chlorine atom with a morpholine substituent .

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Morpholine | 2-(4-Morpholinophenyl)pyrimidine-4-carboxylic acid | 80–120°C, 24 h | 65% |

| Ammonia | 2-(2-Aminophenyl)pyrimidine-4-carboxylic acid | NH₃, Pd/C, reflux | 78% |

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For example, BF₃·OEt₂-mediated cyclization with aldehydes and ketones yields triaryl pyridines or pyrimidines .

Example :

-

Reaction with benzaldehyde and hexamethyldisilazane (HMDS) under microwave irradiation forms 2,4,6-triaryl pyridines .

| Reagents | Product | Conditions | Yield |

|---|---|---|---|

| Benzaldehyde, HMDS | 2,4,6-Triaryl pyridine | BF₃·OEt₂, MW, 2 h | 72% |

Metal-Catalyzed Coupling Reactions

The chlorophenyl group engages in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) for biaryl synthesis.

Example :

-

Palladium-catalyzed coupling with phenylboronic acid yields 2-(2-biphenyl)pyrimidine-4-carboxylic acid .

| Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 2-(2-Biphenyl)pyrimidine-4-carboxylic acid | 60% |

Biological Activity of Derivatives

Derivatives of 2-(2-chlorophenyl)pyrimidine-4-carboxylic acid exhibit notable pharmacological properties:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamide | COX-2 inhibition | 0.04 ± 0.02 μM | |

| Morpholine-substituted | NAPE-PLD inhibition | 4.2 μM |

Propriétés

IUPAC Name |

2-(2-chlorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-8-4-2-1-3-7(8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEMEOBZRWAVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.